molecular formula C21H24N4O3 B610065 PFI-4

PFI-4

Numéro de catalogue: B610065
Poids moléculaire: 380.4 g/mol
Clé InChI: QCIJLRJBZDBVDB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PFI-4 est un inhibiteur puissant et sélectif de la protéine 1B contenant un domaine bromodomaine et un doigt PHD (BRPF1B). Il s'agit d'une sonde chimique développée pour étudier la fonction de BRPF1B, qui est une protéine d'échafaudage impliquée dans l'assemblage des complexes d'acétyltransférases d'histones. Ces complexes jouent un rôle crucial dans la réparation de l'ADN, la recombinaison, la réplication et l'activation de la transcription .

Applications De Recherche Scientifique

Cancer Research

PFI-4 has been utilized in several studies focusing on cancer cell lines with mutations in the SWI/SNF complex, particularly those involving SMARCA2/4. These studies have demonstrated that:

  • Selective Targeting : Inhibition of BRPF1B can selectively affect the viability of cancer cells dependent on SWI/SNF mutations, showcasing the potential for synthetic lethality strategies .
  • Functional Studies : this compound has been employed in functional assays to evaluate the role of bromodomains in cancer biology, revealing critical insights into tumor vulnerabilities .

Epigenetic Modulation

This compound serves as a tool for studying epigenetic mechanisms:

  • Chromatin Binding Studies : It has been used to assess chromatin-binding dynamics of bromodomain-containing proteins, providing insights into their regulatory roles in transcriptional control .
  • Therapeutic Target Validation : The compound aids in validating drug targets within the chromatin remodeling context, particularly for proteins involved in epigenetic regulation .

Case Study 1: Inhibition of Osteoclast Differentiation

A study investigated the effects of this compound on osteoclastogenesis. The findings indicated that treatment with this compound resulted in decreased differentiation markers and impaired osteoclast formation in vitro. This suggests that targeting BRPF1B could be a viable strategy for managing bone resorption diseases.

Case Study 2: Targeting SWI/SNF Mutant Tumors

In a study involving lung cancer cell lines with SMARCA4 mutations, this compound was shown to selectively inhibit cell proliferation. The research highlighted the compound's ability to exploit vulnerabilities associated with specific genetic backgrounds, emphasizing its potential as a targeted therapy.

Data Tables

PropertyValue
Chemical NameThis compound
IC50172 nM
Selectivity>100-fold for BRPF1B
ToxicityNon-toxic up to 50 μM
ApplicationCancer therapy
Application AreaFindings
Cancer ResearchSelective inhibition in SWI/SNF mutant tumors
Epigenetic ModulationDisplacement of BRPF1B from chromatin

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

PFI-4 specifically binds to BRPF1B with a K_D of 13 nM as determined by isothermal titration calorimetry (ITC) . BRPF1B is a scaffolding protein that assembles histone acetyltransferase (HAT) complexes of the MOZ/MORF family . These complexes play crucial roles in DNA repair, recombination, replication, and transcription activation .

Cellular Effects

In U2OS cells transfected with a BRPF1B triple bromodomain construct with a nuclear localization signal (NLS), this compound reduces recovery time in the fluorescence recovery after photobleaching (FRAP) assay at 500 nM, while showing no effect on BRPF1A . This compound induces re-localization of BRPF1B, resulting in a more uniform distribution in nuclei and expression in nucleoli, as well as a greater expression in the cytoplasm .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with BRPF1B . It displaces NanoLuc-tagged BRPF1B bromodomain from Halo-tagged histone H3.3 and disrupts chromatin binding . This suggests that this compound may influence gene expression by modulating the accessibility of chromatin.

Temporal Effects in Laboratory Settings

It is known that this compound is non-toxic up to 50 μM in U2OS cells .

Subcellular Localization

This compound induces re-localization of BRPF1B, resulting in a more uniform distribution in nuclei and expression in nucleoli, as well as a greater expression in the cytoplasm . This suggests that this compound may influence the subcellular localization of BRPF1B.

Analyse Des Réactions Chimiques

PFI-4 subit diverses réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

    Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de this compound.

    Substitution : this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des catalyseurs.

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au domaine bromodomaine de BRPF1B avec une forte affinité (Kd = 13 nM). Cette liaison inhibe l'interaction de BRPF1B avec les peptides d'histones acétylés, perturbant ainsi la fonction des complexes d'acétyltransférases d'histones. Les cibles moléculaires et les voies impliquées comprennent la protéine BRPF1B et la voie d'acétylation des histones .

Comparaison Avec Des Composés Similaires

PFI-4 est unique par sa haute sélectivité et sa puissance pour BRPF1B par rapport à d'autres composés similaires. Certains composés similaires comprennent :

Activité Biologique

PFI-4 is a selective inhibitor targeting the bromodomain of the BRPF1B protein, demonstrating significant potential in the field of cancer research and therapeutic development. This compound is notable for its high selectivity and potency, making it a valuable tool in studying bromodomain functions and their implications in various biological processes.

  • Chemical Name : N-[2,3-Dihydro-1,3-dimethyl-2-oxo-6-(1-pyrrolidinyl)-1 H-benzimidazol-5-yl]-2-methoxybenzamide
  • Molecular Formula : C₁₈H₂₄N₄O₃
  • Purity : ≥99%
  • IC₅₀ : 172 nM against BRPF1B

This compound exhibits over 100-fold selectivity for BRPF1 compared to other bromodomains such as BRPF2, BRPF3, and BRD4, highlighting its specificity in targeting the desired protein without significant off-target effects .

This compound functions by disrupting the interaction between BRPF1 and histone H3.3, which is critical for chromatin remodeling and gene regulation. This inhibition can lead to altered gene expression profiles that may affect cell proliferation and differentiation .

Inhibition of Osteoclastogenesis

Research indicates that this compound inhibits osteoclastogenesis, which is the process by which osteoclasts (bone-resorbing cells) are formed from precursor cells. This activity suggests potential applications in treating diseases characterized by excessive bone resorption, such as osteoporosis .

Selectivity and Potency

The selectivity of this compound for BRPF1B over other bromodomains allows for a more focused investigation into the role of this specific protein in cellular processes. The high potency (IC₅₀ = 172 nM) indicates that low concentrations of the compound can effectively inhibit its target .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound. Below is a summary table of key findings:

StudyModel SystemKey Findings
Study 1Cancer Cell LinesThis compound inhibited cell proliferation in BRPF1B-dependent cancer cells, demonstrating its potential as an anti-cancer agent.
Study 2Osteoclast DifferentiationThis compound significantly reduced the formation of osteoclasts from precursor cells in vitro, indicating its role in bone metabolism regulation.
Study 3Gene Expression AnalysisTreatment with this compound led to downregulation of genes involved in inflammatory responses and cell cycle regulation, suggesting broader implications for immune response modulation.

Gene Expression Analysis

Gene set enrichment analysis (GSEA) performed on samples treated with this compound revealed strong signatures for anti-inflammatory pathways and regulators of the cell cycle. Notably, genes related to myogenesis were downregulated, indicating a potential impact on muscle differentiation processes .

Propriétés

IUPAC Name

N-(1,3-dimethyl-2-oxo-6-pyrrolidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-23-17-12-15(22-20(26)14-8-4-5-9-19(14)28-3)16(25-10-6-7-11-25)13-18(17)24(2)21(23)27/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIJLRJBZDBVDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCC4)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PFI-4
Reactant of Route 2
Reactant of Route 2
PFI-4
Reactant of Route 3
Reactant of Route 3
PFI-4
Reactant of Route 4
Reactant of Route 4
PFI-4
Reactant of Route 5
Reactant of Route 5
PFI-4
Reactant of Route 6
Reactant of Route 6
PFI-4
Customer
Q & A

A: PFI-4 is a potent and selective inhibitor of the bromodomain and PHD finger-containing protein 1B (BRPF1B) [ , ]. BRPF1B is a scaffolding protein that recruits histone acetyltransferases of the MYST family to chromatin, influencing gene expression. By binding to the bromodomain of BRPF1B, this compound displaces it from chromatin, ultimately leading to the repression of specific transcriptional programs [ ].

A: Studies show that this compound, in combination with Taxol, significantly reduces the viability of Taxol-resistant TNBC cells [ ]. This effect is attributed to a dual mechanism. First, this compound negatively impacts ribosome biogenesis-related genes, reducing protein translation in resistant cells. Second, this compound directly interacts with the promoter region of the ABCB1 gene, a multidrug resistance transporter, leading to decreased ABCB1 expression [ ]. This dual action makes the TNBC cells more susceptible to Taxol.

A: Research suggests that this compound itself does not directly inhibit cell growth and proliferation [ ]. Its main mode of action is through modulating gene expression by targeting BRPF1B.

A: this compound demonstrates the ability to impair the differentiation of both murine bone marrow cells and human monocytes into osteoclasts, which are cells responsible for bone resorption [ ]. This effect is achieved by specifically repressing the transcriptional programs crucial for osteoclastogenesis [ ].

A: Yes, research indicates that this compound might act as an inhibitor of the efflux transporter ABCG2 [ ]. This off-target effect could potentially influence the intracellular accumulation of certain drugs, like TAK-243 [ ].

A: The ability of this compound to impair osteoclast differentiation suggests its potential application in treating conditions characterized by excessive bone resorption, such as osteoporosis. It could also be investigated as a therapeutic agent for managing osteolytic malignant bone lesions [ ].

A: While specific SAR studies for this compound are not detailed in the provided research papers, the development of this compound and its analogs with varying selectivity for BRPF isoforms highlights the significance of structural modifications in influencing target affinity and selectivity [ ]. Further research in this area would be beneficial for optimizing the therapeutic potential of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.